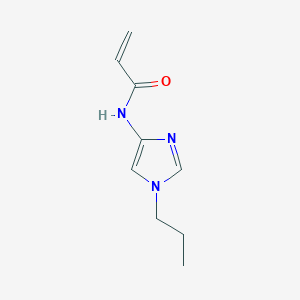![molecular formula C14H16N4O2 B2823550 (2E)-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide CAS No. 1798397-64-4](/img/structure/B2823550.png)
(2E)-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethylamino group, a furan ring, and an enamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Formation of the Enamide Linkage: The enamide linkage is formed through a condensation reaction between an appropriate aldehyde and an amide derivative.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The enamide linkage can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and nucleophiles such as sodium azide (NaN₃).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for understanding molecular recognition processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests that it could interact with various biological targets, such as enzymes and receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of (2E)-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.
(2E)-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-3-(benzofuran-2-yl)prop-2-enamide: Similar structure but with a benzofuran ring instead of a furan ring.
Uniqueness
The uniqueness of (2E)-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide lies in its combination of a furan ring with a dimethylamino-substituted pyrimidine ring and an enamide linkage. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(E)-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-18(2)13-7-8-15-12(17-13)10-16-14(19)6-5-11-4-3-9-20-11/h3-9H,10H2,1-2H3,(H,16,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOCROPGTHKKQS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
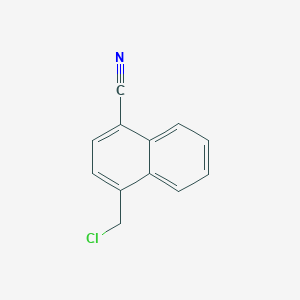
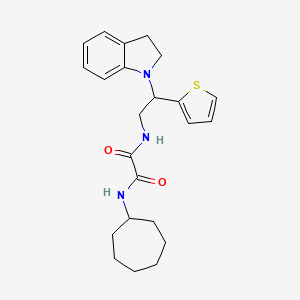
![1-(3-methoxypropyl)-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2823470.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2823471.png)
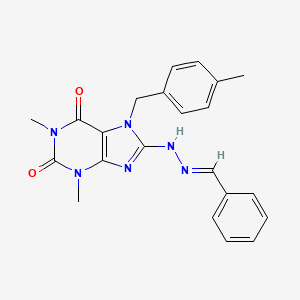
![4-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2823473.png)
![2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2823474.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2823479.png)
![6-Methoxy-1-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2823480.png)
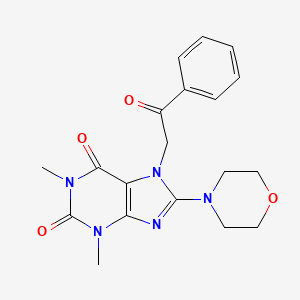
![N-[cyano(cyclopropyl)methyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B2823484.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2823488.png)
![8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2823489.png)
